molecular formula C17H26N2O B5149223 N-[2-(piperidin-1-yl)ethyl]-4-propylbenzamide

N-[2-(piperidin-1-yl)ethyl]-4-propylbenzamide

Cat. No.: B5149223
M. Wt: 274.4 g/mol
InChI Key: QBVYWQXWYKQFAU-UHFFFAOYSA-N
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Description

N-[2-(piperidin-1-yl)ethyl]-4-propylbenzamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various organic compounds, including pharmaceuticals. The compound’s structure consists of a piperidine ring attached to an ethyl chain, which is further connected to a benzamide moiety with a propyl substituent at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(piperidin-1-yl)ethyl]-4-propylbenzamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.

    Attachment of the Ethyl Chain: The ethyl chain is introduced via alkylation reactions, where the piperidine nitrogen is alkylated with an ethyl halide.

    Formation of the Benzamide Moiety: The benzamide moiety is synthesized by reacting 4-propylbenzoic acid with an appropriate amine, followed by coupling with the piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(piperidin-1-yl)ethyl]-4-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzamide moiety to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzamide or piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

N-[2-(piperidin-1-yl)ethyl]-4-propylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.

    Medicine: Research explores its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-[2-(piperidin-1-yl)ethyl]-4-propylbenzamide involves its interaction with specific molecular targets and pathways. The piperidine ring and benzamide moiety contribute to its binding affinity and activity. The compound may act on receptors, enzymes, or other proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(piperidin-1-yl)ethyl]-4-methylbenzamide
  • N-[2-(piperidin-1-yl)ethyl]-4-ethylbenzamide
  • N-[2-(piperidin-1-yl)ethyl]-4-butylbenzamide

Uniqueness

N-[2-(piperidin-1-yl)ethyl]-4-propylbenzamide is unique due to its specific propyl substituent at the para position of the benzamide moiety

Properties

IUPAC Name

N-(2-piperidin-1-ylethyl)-4-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-2-6-15-7-9-16(10-8-15)17(20)18-11-14-19-12-4-3-5-13-19/h7-10H,2-6,11-14H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVYWQXWYKQFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NCCN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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